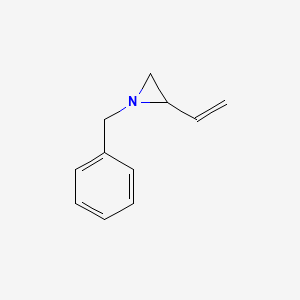
Vinylbenzylaziridine
Übersicht
Beschreibung
Vinylbenzylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a vinyl group attached to one of the carbon atoms in the aziridine ring. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Vinylbenzylaziridine can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with a vinyl halide in the presence of a base to form the corresponding aziridine. Another method involves the cyclization of N-benzyl-N-vinylamine using a suitable cyclizing agent . Industrial production methods often involve the use of high-pressure reactors and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Vinylbenzylaziridine undergoes a variety of chemical reactions due to the presence of both electrophilic and nucleophilic centers in its structure. Some of the common reactions include:
Oxidation: The compound can be oxidized to form various oxaziridines and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aziridine ring can undergo nucleophilic ring-opening reactions with various nucleophiles such as alcohols, thiols, and amines.
Cycloaddition: The vinyl group can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include oxaziridines, amines, and various cyclic compounds.
Wissenschaftliche Forschungsanwendungen
Vinylbenzylaziridine has found applications in various fields of scientific research:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of Vinylbenzylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The vinyl group can also participate in various addition reactions, further increasing the compound’s reactivity. Molecular targets and pathways involved in its action include nucleophilic centers in enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Vinylbenzylaziridine can be compared with other aziridines and vinyl compounds. Similar compounds include:
Aziridine: The parent compound, which lacks the benzyl and vinyl groups.
2-Vinylaziridine: Similar to this compound but without the benzyl group.
1-Benzylaziridine: Similar but lacks the vinyl group.
The presence of both the benzyl and vinyl groups in this compound makes it unique in terms of its reactivity and potential applications. The benzyl group increases the compound’s stability, while the vinyl group enhances its reactivity in cycloaddition and other reactions.
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
1-benzyl-2-ethenylaziridine |
InChI |
InChI=1S/C11H13N/c1-2-11-9-12(11)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
InChI-Schlüssel |
VZNVWCSXXYJGLP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














